

In Vivo Validation of ATP-Citrate Lyase (ACLY) Inhibition: A Comparative Guide

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Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: B600769

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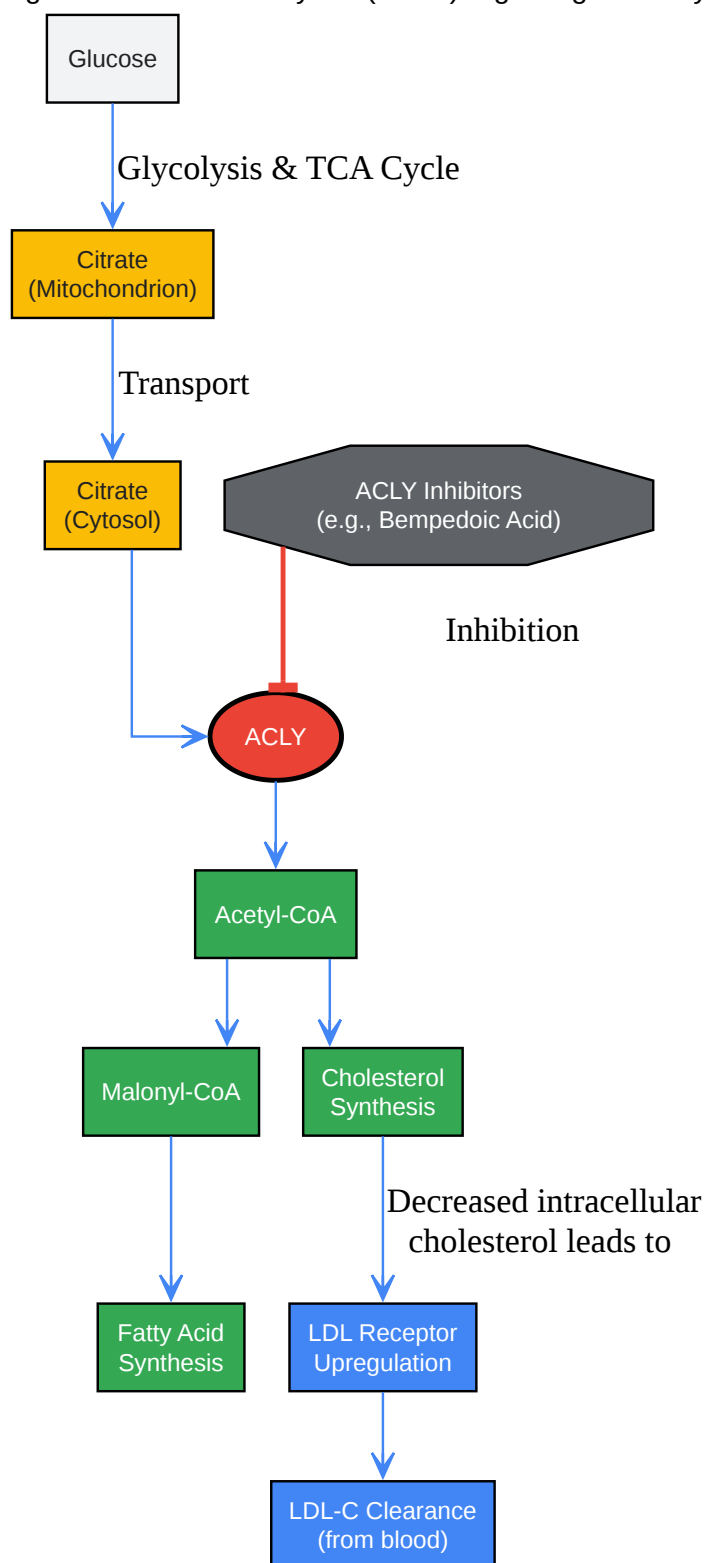
Disclaimer: Extensive research did not yield any specific information regarding "**Tsugaric acid A**" or its in vivo mechanism of action. Therefore, this guide provides a comprehensive comparison of the in vivo validation for a well-established mechanism of action relevant to metabolic diseases: the inhibition of ATP-Citrate Lyase (ACLY). This information is intended for researchers, scientists, and drug development professionals.

ATP-Citrate Lyase (ACLY) is a pivotal enzyme that links carbohydrate and lipid metabolism by catalyzing the production of cytosolic acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[1][2][3] Its inhibition is a therapeutic strategy for treating dyslipidemia, metabolic syndrome, and certain cancers.[1][4] This guide summarizes the in vivo experimental data for various ACLY inhibitors, details the methodologies of key experiments, and visualizes the relevant biological pathways and workflows.

Mechanism of Action: The ACLY Pathway

ACLY is a key enzyme in the cholesterol biosynthesis pathway. It catalyzes the conversion of citrate and coenzyme A (CoA) to acetyl-CoA and oxaloacetate. This acetyl-CoA is then used for the synthesis of fatty acids and cholesterol. Inhibition of ACLY leads to reduced intracellular cholesterol, which in turn upregulates the expression of low-density lipoprotein (LDL) receptors on the surface of liver cells, enhancing the clearance of LDL cholesterol from the bloodstream.

Figure 1. ATP-Citrate Lyase (ACLY) Signaling Pathway

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Caption: Figure 1. ATP-Citrate Lyase (ACLY) Signaling Pathway.

Comparative In Vivo Performance of ACLY Inhibitors

The following tables summarize the quantitative data from in vivo studies of various ACLY inhibitors.

Table 1: Lipid-Lowering and Anti-Atherosclerotic Effects

Inhibitor	Animal Model	Dosage	Duration	Key Findings	Citations
Bempedoic Acid (ETC-1002)	Hypercholesterolemic ApoE ^{-/-} mice, LDLr ^{-/-} mice, and LDLr ^{-/-} miniature pigs	Not specified	Not specified	Prevents dyslipidemia and attenuates atherosclerosis.	
SB-204990	Rats (diet-induced hyperlipidemia)	0.05-0.25% in diet	1 week	Dose-related decrease in plasma cholesterol (up to 46%) and triglycerides (up to 80%). Decreased hepatic VLDL production by up to 48%.	
Dogs	25 mg/kg/day	1 week	Decreased plasma cholesterol by up to 23% and triglycerides by up to 38%.		
BMS-303141	High-fat diet-fed mice	10-100 mg/kg/day (oral)	Not specified	Lowered plasma cholesterol, triglycerides, and glucose.	
db/db mice	Not specified	30 days	Decreased serum lipid		

				levels and renal lipogenic enzymes.
ID0085 (BMS-303141 analogue)	Hypercholesterolemic mice (HFHC Diet)	Not specified	6 weeks	Significantly reduced serum total cholesterol (32.0-57.3%) and LDL-C (67.5-80.2%). Increased HDL-C levels.
(-)-Hydroxycitrate (HCA)	Normal and hyperlipidemic rat models	Not specified	6 hours	Significantly suppressed hepatic fatty acid and cholesterol synthesis. Reduced serum triglycerides and cholesterol.

Table 2: Anti-Obesity and Metabolic Effects

Inhibitor	Animal Model	Dosage	Duration	Key Findings	Citations
SB-204990	Wild-type mice on high-fat diet	0.25 mg/g of food	9+ weeks	Improved metabolic health and physical strength; lowered body weight.	
Nude mice (xenograft models)	Not specified	Not specified	Significant decrease in body weight (6.8% loss vs 2.1% gain in controls).		
BMS-303141	High-fat-fed mice	Not specified	Not specified	Reduced weight gain.	
(-)-Hydroxycitrate (HCA)	Male Std ddY mice	10 mg (oral)	25 days	Promoted lipid oxidation and spared carbohydrate utilization at rest and during exercise.	
Genetically obese Zucker rats	Not specified	Not specified	Significantly reduced hypertriglyceridemia.		

Table 3: Anti-Cancer and Anti-Inflammatory Effects

| Inhibitor | Animal Model | Dosage | Key Findings | Citations | | :--- | :--- | :--- | :--- | | SB-204990
| Nude mice with A549 and PC3 xenografts | Not specified | Significant cytostatic antineoplastic

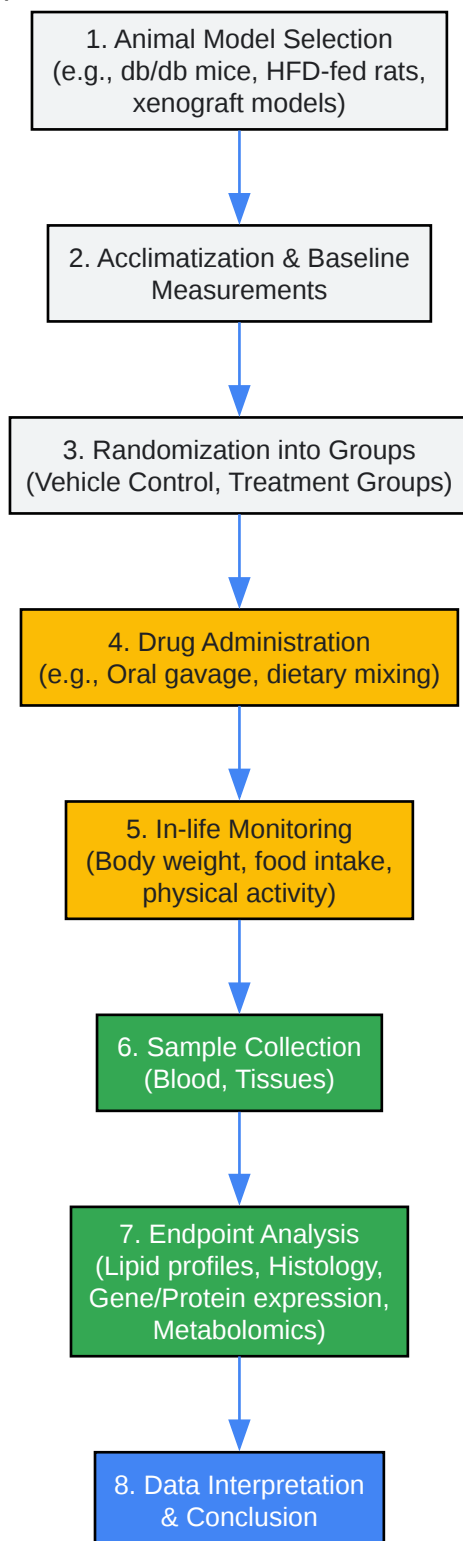
activity (inhibition of tumor growth). | | | BMS-303141 | Mice with LPS-induced endotoxemia | 50 mg/kg | Decreased plasma levels of IL-6 and MCP-1; ameliorated inflammation and tissue injury. | | | Ovariectomy (OVX) induced bone loss mouse model | 10-100 mg/kg/d | Prevented bone loss by suppressing osteoclast formation. | |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the in vivo assessment of ACLY inhibitors.

General Workflow for In Vivo Evaluation of ACLY Inhibitors

Figure 2. General Experimental Workflow for In Vivo ACLY Inhibitor Studies



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